2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE
Description
2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a molecular formula of C24H26FNO6. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C24H26FNO6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C24H26FNO6/c1-16(2)14-32-24(30)18-8-12-20(13-9-18)26-22(28)4-3-5-23(29)31-15-21(27)17-6-10-19(25)11-7-17/h6-13,16H,3-5,14-15H2,1-2H3,(H,26,28) |
InChI Key |
VRVDIXOJHWOXSI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps, including esterification, amidation, and condensation reactions. The starting materials often include 4-fluorophenylacetic acid, isobutyl alcohol, and 4-aminobenzoic acid. The reaction conditions usually require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the oxoethoxy and benzoate groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Isobutyl 4-aminobenzoate: Lacks the fluorophenyl and oxoethoxy groups, resulting in different chemical properties and applications.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the benzoate ester and oxoethoxy groups.
Isobutyl benzoate: Lacks the amino and fluorophenyl groups, making it less reactive in certain chemical reactions.
Uniqueness
2-METHYLPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research applications where precise molecular interactions are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
